(2S)-2-amino-3-azidopropanoic acid hydrochloride
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Description
Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of β-Hydroxy-α-Amino Acids : Enantiopure α-hydroxy-β-amino esters, through a series of chemical reactions including aziridine formation and regioselective ring-opening, are used to synthesize both diastereoisomers of 2-amino-3-hydroxybutanoic acid and 2-amino-3-hydroxy-3-phenylpropanoic acid, demonstrating the compound's utility in creating complex amino acids (Davies et al., 2013).
Optical Resolution and Characterization
- Optical Resolution of Amino Acids : The compound has been used in the optical resolution of amino acids, such as threo-2-amino-3-hydroxy-3-phenylpropanoic acid, indicating its relevance in separating and identifying chiral molecules (Shiraiwa et al., 2003).
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-3-azidopropanoic acid hydrochloride involves the conversion of a starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "L-serine", "sodium azide", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: L-serine is reacted with sodium azide in the presence of sodium hydroxide to form (2S,3S)-2-amino-3-azidopropanoic acid.", "Step 2: (2S,3S)-2-amino-3-azidopropanoic acid is then treated with sodium nitrite and hydrochloric acid to form (2S)-2-amino-3-azidopropanoic acid hydrochloride.", "Step 3: The product is purified by recrystallization from ethanol." ] } | |
CAS RN |
1620171-64-3 |
Product Name |
(2S)-2-amino-3-azidopropanoic acid hydrochloride |
Molecular Formula |
C3H7ClN4O2 |
Molecular Weight |
166.6 |
Purity |
93 |
Origin of Product |
United States |
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